N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzonitrile with 4-butoxyphenylhydrazine in the presence of a suitable catalyst and solvent.
Acetylation: The resulting oxadiazole intermediate is then acetylated using acetic anhydride to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.
Chemical Reactions Analysis
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, potentially leading to the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting the bacterial cell membrane . For its anticancer activity, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide can be compared with other oxadiazole derivatives, such as:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its molecular structure and specific activity profile.
1,2,4-Oxadiazoles: These compounds have been extensively studied for their anti-infective properties and have shown potential in treating various infectious diseases.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20ClN3O3 |
---|---|
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C20H20ClN3O3/c1-2-3-12-26-17-10-6-15(7-11-17)19-20(24-27-23-19)22-18(25)13-14-4-8-16(21)9-5-14/h4-11H,2-3,12-13H2,1H3,(H,22,24,25) |
InChI Key |
JBTCFQHIGFLMDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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